2-Amino-3,5-dibromopyrazin-1-ium-1-olate
CAS No.: 84539-09-3
Cat. No.: VC21110291
Molecular Formula: C4H3Br2N3O
Molecular Weight: 268.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84539-09-3 |
|---|---|
| Molecular Formula | C4H3Br2N3O |
| Molecular Weight | 268.89 g/mol |
| IUPAC Name | 3,5-dibromo-1-hydroxypyrazin-2-imine |
| Standard InChI | InChI=1S/C4H3Br2N3O/c5-2-1-9(10)4(7)3(6)8-2/h1,7,10H |
| Standard InChI Key | VZLZHFATLCSEPN-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C(=N)N1O)Br)Br |
| Canonical SMILES | C1=C(N=C(C(=N)N1O)Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
2-Amino-3,5-dibromopyrazin-1-ium-1-olate is identified by the CAS registry number 84539-09-3. Its IUPAC name is 3,5-dibromo-1-hydroxypyrazin-2-imine, which more precisely describes its structural configuration . This nomenclature indicates the presence of bromine atoms at positions 3 and 5, as well as the hydroxyl group attached to one of the nitrogen atoms in the pyrazine ring.
Molecular Structure and Properties
The compound possesses a heterocyclic structure with a molecular formula of C4H3Br2N3O and a molecular weight of 268.89 g/mol . Its chemical structure is characterized by a pyrazine core with specific functional group substitutions:
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Two bromine atoms at positions 3 and 5
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An amino group at position 2
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A hydroxyl group attached to the nitrogen at position 1, forming an N-oxide structure
The compound's chemical identity can be represented through the following structural identifiers:
Distinction from Related Compounds
It is important to distinguish 2-Amino-3,5-dibromopyrazin-1-ium-1-olate from the closely related compound 2-Amino-3,5-dibromopyrazine (CAS 24241-18-7). The latter lacks the N-oxide structure (hydroxyl group attached to nitrogen) and has a molecular formula of C4H3Br2N3, with a molecular weight of 252.89 g/mol . This structural difference significantly impacts their chemical behavior and applications.
Synthesis Methodologies
Reaction Conditions and Parameters
The bromination process typically requires careful temperature control to ensure selectivity for the 3 and 5 positions on the pyrazine ring. The formation of the N-oxide structure (the 1-ium-1-olate part) likely involves an additional oxidation step following the bromination of the precursor.
Purification Techniques
After synthesis, the compound typically requires purification to obtain research-grade material. Common purification methods for such heterocyclic compounds include recrystallization, column chromatography, and in some cases, sublimation to achieve high purity standards required for analytical and research applications.
Chemical Reactivity Profile
Reactive Centers and Functional Groups
2-Amino-3,5-dibromopyrazin-1-ium-1-olate contains several reactive centers that influence its chemical behavior:
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The bromine substituents at positions 3 and 5, which can participate in substitution reactions
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The amino group at position 2, which can undergo various transformations
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The N-oxide moiety, which provides unique reactivity compared to the non-oxidized pyrazine
Common Reaction Types
Based on its structure, the compound likely participates in several types of chemical reactions:
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Nucleophilic substitution reactions involving the bromine substituents
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Oxidation-reduction reactions centered on the N-oxide functionality
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Coupling reactions that utilize the bromine substituents for carbon-carbon bond formation
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Transformations of the amino group through diazotization or other nitrogen-centered reactions
Structure-Reactivity Relationships
The presence of electron-withdrawing bromine atoms adjacent to the amino group and the N-oxide functionality creates a unique electronic environment that influences the compound's reactivity. The bromine substituents likely increase the electrophilicity of certain positions in the ring, making them more susceptible to nucleophilic attack.
Applications in Scientific Research
Role in Synthetic Chemistry
2-Amino-3,5-dibromopyrazin-1-ium-1-olate serves as a valuable building block in the synthesis of more complex heterocyclic structures. The bromine substituents provide handles for further functionalization through various coupling reactions, while the amino group and N-oxide functionality offer additional sites for derivatization.
Materials Science Applications
The unique structural features of this compound may also find applications in materials science, particularly in the development of functional materials with specific electronic or optical properties. Bromine-containing heterocycles have been investigated for applications in electronic devices and specialty polymers.
Comparative Analysis with Related Compounds
Structural Comparisons
2-Amino-3,5-dibromopyrazin-1-ium-1-olate differs from 2-Amino-3,5-dibromopyrazine primarily in the presence of the N-oxide functionality. This key structural difference can be summarized in the following comparison table:
| Characteristic | 2-Amino-3,5-dibromopyrazin-1-ium-1-olate | 2-Amino-3,5-dibromopyrazine |
|---|---|---|
| CAS Number | 84539-09-3 | 24241-18-7 |
| Molecular Formula | C4H3Br2N3O | C4H3Br2N3 |
| Molecular Weight | 268.89 g/mol | 252.89 g/mol |
| Key Structural Feature | Contains N-oxide functionality | Standard pyrazine ring |
| Appearance | Not specified in sources | White to light yellow crystal powder |
| Melting Point | Not specified in sources | 114-117°C |
Reactivity Differences
The N-oxide functionality in 2-Amino-3,5-dibromopyrazin-1-ium-1-olate likely confers different reactivity patterns compared to 2-Amino-3,5-dibromopyrazine. The N-oxide group typically:
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Alters the electron distribution in the ring system
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Provides an additional reactive center
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May influence the reactivity of other functional groups in the molecule
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Potentially affects the compound's solubility and hydrogen-bonding capabilities
Application Distinctions
Physical and Chemical Properties
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